An In-depth Technical Guide to m-PEG2-CH2CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG2-CH2CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-propionic acid with two ethylene glycol units (m-PEG2-CH2CH2COOH). It is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key processes using the DOT language for Graphviz.
Core Concepts: Structure and Functionality
m-PEG2-CH2CH2COOH, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a short, hydrophilic linker molecule. Its structure consists of a methoxy-terminated di-ethylene glycol chain and a terminal propionic acid moiety. This configuration imparts valuable characteristics for its use in bioconjugation. The PEG portion of the molecule enhances aqueous solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and small molecule drugs.[1][2]
The primary application of m-PEG2-CH2CH2COOH is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4] The linker's length, flexibility, and hydrophilicity are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex for ubiquitination.[3][4]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of m-PEG2-CH2CH2COOH is presented below. This data is essential for designing and executing bioconjugation experiments and for understanding the behavior of the resulting conjugates.
Table 1: Physicochemical Properties of m-PEG2-CH2CH2COOH
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆O₅ | [5] |
| Molecular Weight | 192.21 g/mol | [6] |
| CAS Number | 209542-49-4 | [5] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Purity | ≥97% | [5][6] |
| pKa (Predicted) | 4.28 ± 0.10 | [7] |
| Storage Temperature | 4°C | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 199.0 mg/mL (1.04 mol/L) | [8] |
| Dimethyl Sulfoxide (DMSO) | Miscible | [9][10] |
| Ethanol | Soluble | N/A |
Note: While specific quantitative solubility data for ethanol was not found, its chemical properties suggest good solubility.
Experimental Protocols
This section provides detailed methodologies for the use of m-PEG2-CH2CH2COOH in bioconjugation, specifically focusing on the coupling to a primary amine-containing molecule, such as a peptide or a protein, and the subsequent characterization of the conjugate.
EDC/NHS Coupling of m-PEG2-CH2CH2COOH to a Peptide
This protocol describes the activation of the carboxylic acid group of m-PEG2-CH2CH2COOH using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a peptide.
Materials:
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m-PEG2-CH2CH2COOH
-
Peptide with a primary amine (e.g., a lysine residue or N-terminal amine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of m-PEG2-CH2CH2COOH in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare a stock solution of the peptide in Coupling Buffer (e.g., 10 mg/mL).
-
Freshly prepare stock solutions of EDC (e.g., 0.5 M in water or Activation Buffer) and NHS (e.g., 0.5 M in water or Activation Buffer) immediately before use.
-
-
Activation of m-PEG2-CH2CH2COOH:
-
In a reaction tube, add m-PEG2-CH2CH2COOH from the stock solution to Activation Buffer.
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Add a 1.2 to 2-fold molar excess of EDC over m-PEG2-CH2CH2COOH.
-
Add a 1.2 to 2-fold molar excess of NHS over m-PEG2-CH2CH2COOH.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Add the peptide solution to the activated m-PEG2-CH2CH2COOH solution. The molar ratio of the activated linker to the peptide should be optimized, but a starting point of 10:1 is common.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amine. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the PEGylated peptide from excess reagents and unconjugated peptide using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
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Characterization of the PEGylated Peptide
The successful conjugation and purity of the PEGylated peptide can be assessed using various analytical techniques.
Table 3: Characterization Techniques for PEGylated Peptides
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight upon PEGylation. | A shift to a higher apparent molecular weight for the PEGylated peptide compared to the unconjugated peptide. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Confirm the covalent addition of the PEG linker and determine the degree of PEGylation. | An increase in the mass of the peptide corresponding to the molecular weight of the m-PEG2-CH2CH2COOH linker (192.21 Da). |
| RP-HPLC | Purify and analyze the homogeneity of the conjugate. | A new peak with a different retention time compared to the unconjugated peptide. |
Application in PROTACs: A Visual Guide
The primary utility of m-PEG2-CH2CH2COOH is as a linker in the synthesis of PROTACs. The following diagrams illustrate the general mechanism of PROTAC action and a representative signaling pathway targeted by a PROTAC.
General Mechanism of PROTAC Action
This diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
PROTAC Targeting the BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression and a target in cancer therapy. PROTACs have been developed to induce the degradation of BRD4. This diagram shows a simplified representation of the BRD4 signaling pathway and how a BRD4-targeting PROTAC can disrupt it.
Caption: Simplified BRD4 signaling pathway and its disruption by a BRD4-targeting PROTAC.
Conclusion
m-PEG2-CH2CH2COOH is a valuable chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive carboxylic acid handle make it an ideal linker for a variety of applications, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to facilitate the effective use of this versatile molecule in research and development settings.
References
- 1. m-PEG2-acid | 149577-05-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. m-PEG2-acid | 149577-05-9 [amp.chemicalbook.com]
- 8. m-PEG2-CH2CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
